5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
Description
The compound 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine features a hybrid structure combining a 1,2,4-oxadiazole core, a pyridinamine moiety, and a 4-(4-chlorophenyl)piperazine group. The 1,2,4-oxadiazole ring is known for metabolic stability and bioisosteric properties, while the 4-(4-chlorophenyl)piperazine group is frequently associated with central nervous system (CNS) activity, particularly as a dopamine or serotonin receptor modulator . The N,N-diethylpyridin-2-amine substituent may enhance lipophilicity, influencing blood-brain barrier permeability.
Properties
IUPAC Name |
5-[5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-5-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-18(23)7-9-19/h5-10,15H,3-4,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCTDYMATYYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative, followed by the formation of the oxadiazole ring, and finally the attachment of the pyridine moiety.
Synthesis of Piperazine Derivative: The piperazine derivative can be synthesized through a Mannich reaction, where a piperazine ring is reacted with formaldehyde and a suitable amine.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of Pyridine Moiety: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.
Pharmacology: It can be studied for its interactions with biological targets such as receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Biological Activity
5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound's structure includes a pyridine ring, oxadiazole moiety, and a piperazine group, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 373.89 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine and oxadiazole can possess significant antibacterial properties. For instance, compounds similar to this one have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of cerebral ischemia. They significantly prolonged survival times in animal models subjected to acute ischemic conditions .
- Enzyme Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the piperazine and oxadiazole moieties allows for interaction with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Antioxidant Properties : Some studies suggest that oxadiazole derivatives exhibit antioxidant activity, which could play a role in their neuroprotective effects.
Case Studies
Several studies have explored the biological activities of compounds similar to the target molecule:
- Neuroprotective Study : A study involving a similar oxadiazole derivative showed significant neuroprotective effects in mice subjected to ischemia. The compound was found to reduce mortality rates significantly at various doses .
- Antimicrobial Screening : Another study screened various piperazine derivatives for antimicrobial activity. The results indicated that certain compounds had strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition Research : Research focused on the enzyme inhibition properties revealed that derivatives exhibited varying degrees of AChE inhibition, with some compounds showing IC50 values as low as 0.63 µM, indicating potent inhibitory action .
Data Summary Table
Comparison with Similar Compounds
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
These derivatives (e.g., compounds 5a–h in ) share the 1,2,4-oxadiazole core but lack the piperazine group. Key findings include:
- Anticancer Activity : Tested against Hela (cervical), Hep-G2 (liver), and MCF7 (breast) cancer cell lines, these compounds showed selective cytotoxicity toward Hep-G2, with the most potent analog exhibiting an IC50 of 2.46 µg/mL .
- Structural Advantage : The absence of the piperazine group reduces CNS-targeted effects but increases specificity for peripheral targets.
Piperazine-Containing Analogs
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one
This compound () shares the 4-arylpiperazine motif but replaces the oxadiazole with a pyridine-ethylketone group:
- Structural Impact : The ketone group may reduce metabolic stability compared to the oxadiazole ring.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
Though this analog () substitutes oxadiazole with thiazole, the pyridinamine group is retained:
- Activity Data: No direct pharmacological data are provided, but thiazole-containing compounds often exhibit antimicrobial or anti-inflammatory properties.
- Key Difference : Thiazole’s sulfur atom may alter electronic properties and binding affinity compared to oxadiazole .
Heterocyclic Variants with Diverse Pharmacophores
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines
These dithiazole derivatives (–8) demonstrate how heterocycle substitution affects reactivity:
- Synthetic Yield: Position of the pyridyl nitrogen (2-, 3-, or 4-) significantly influences reaction yields (e.g., 4-aminopyridine gave optimal results) .
- Biological Relevance : Dithiazoles are less common in drug design due to stability challenges but may serve as intermediates for sulfur-containing therapeutics.
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine
This tetrazole analog () highlights the trade-offs between heterocycles:
- CF3 Group : Enhances lipophilicity and metabolic resistance.
- Tetrazole vs.
Key Research Findings and Trends
Oxadiazole Superiority : 1,2,4-Oxadiazole derivatives generally exhibit better metabolic stability and target selectivity than thiazole or tetrazole analogs .
Piperazine Role: The 4-(4-chlorophenyl)piperazine group in the target compound suggests CNS activity, contrasting with non-piperazine oxadiazoles optimized for anticancer effects .
Substituent Effects : N,N-Diethyl groups in the target compound may enhance lipophilicity, whereas electron-withdrawing groups (e.g., CF3) in analogs improve binding affinity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
